molecular formula C12H12OS B14191061 2-(3-Methoxyphenyl)-4-methylthiophene CAS No. 925705-83-5

2-(3-Methoxyphenyl)-4-methylthiophene

Cat. No.: B14191061
CAS No.: 925705-83-5
M. Wt: 204.29 g/mol
InChI Key: JPZFOIGPBQOPNL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-methylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methoxyphenyl group attached to the second position and a methyl group attached to the fourth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-4-methylthiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-methylthiophene.

    Grignard Reaction: The 3-methoxybenzaldehyde is first converted to 3-methoxyphenylmagnesium bromide using a Grignard reagent.

    Coupling Reaction: The 3-methoxyphenylmagnesium bromide is then reacted with 2-methylthiophene in the presence of a suitable catalyst, such as palladium, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)-4-methylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-4-methylthiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthioacetate
  • 2-Methoxyphenyl isocyanate
  • 3-Methoxyphenylacetic acid

Comparison: Compared to similar compounds, 2-(3-Methoxyphenyl)-4-methylthiophene is unique due to the presence of both a methoxyphenyl group and a methyl group on the thiophene ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

925705-83-5

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methylthiophene

InChI

InChI=1S/C12H12OS/c1-9-6-12(14-8-9)10-4-3-5-11(7-10)13-2/h3-8H,1-2H3

InChI Key

JPZFOIGPBQOPNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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